6-Methylpyridin-4(3H)-imine
Description
Contextualization within Pyridine (B92270) and Imine Chemistry
The pyridine ring is a fundamental six-membered aromatic heterocycle containing a nitrogen atom. wikipedia.org Its unique electronic properties, including its basicity and ability to participate in a wide range of reactions, make it a ubiquitous building block in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgresearchgate.net The reactivity of the pyridine ring is influenced by the position of substituents. A methyl group at the 6-position, as in the target molecule, would be expected to exert a modest electron-donating effect, potentially influencing the basicity and nucleophilicity of the ring nitrogen and the reactivity of the other ring positions.
Imines, characterized by a carbon-nitrogen double bond (C=N), are versatile functional groups in organic synthesis. mdpi.com They serve as key intermediates in the synthesis of a vast array of nitrogen-containing compounds, including amines and other heterocyclic systems. mdpi.commostwiedzy.pl The reactivity of an imine is dictated by the substituents on both the carbon and nitrogen atoms. In the case of 6-Methylpyridin-4(3H)-imine, the imine is part of a tautomeric form of a substituted pyridine, which would likely exist in equilibrium with its aromatic amine tautomer, 4-amino-6-methylpyridine. The position of this equilibrium would be a critical factor in its chemical behavior. Theoretical studies on related systems like pyrimidin-4(3H)-imine have explored the energetics of such tautomerism and N-inversion. glaserchemgroup.com
Relevance of this compound within Heterocyclic Scaffold Research
Heterocyclic scaffolds, particularly those containing pyridine and imine functionalities, are of paramount importance in drug discovery and medicinal chemistry. The pyridine nucleus is a privileged scaffold, meaning it is frequently found in biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets. bohrium.com
The incorporation of an imine group into a pyridine structure introduces additional possibilities for molecular interactions and synthetic modifications. For instance, substituted pyridinyl imines have been investigated for their coordination chemistry and in the synthesis of more complex heterocyclic systems. Research on related structures, such as pyridinone derivatives and fused pyrimidine-pyridines, highlights the modular nature of these scaffolds in generating chemical diversity for biological screening. researchgate.netnih.gov While no research has specifically targeted this compound, the broader interest in analogous structures suggests that it could be a viable, albeit currently unexplored, candidate for such research programs.
Scope and Objectives of Academic Inquiry on this compound
Given the absence of published research, the academic inquiry into this compound remains entirely prospective. Initial studies would likely focus on the following fundamental questions:
Synthesis and Stability: The primary objective would be to develop a reliable synthetic route to this compound and to characterize its stability. A key challenge would be to isolate and characterize this specific tautomer, as it may readily convert to the more stable aromatic 4-amino-6-methylpyridine.
Tautomeric Equilibrium: A detailed investigation of the tautomeric relationship between this compound and 4-amino-6-methylpyridine would be essential. This would involve spectroscopic studies (NMR, IR) and computational modeling to determine the relative energies of the tautomers under various conditions.
Reactivity Profile: Once synthesized, the reactivity of this compound would be explored. This would include its behavior in fundamental organic reactions such as reductions, cycloadditions, and reactions with nucleophiles and electrophiles to understand its potential as a synthetic intermediate.
Physicochemical Properties: Basic physicochemical properties, such as pKa, solubility, and spectroscopic data, would need to be determined to provide a foundational dataset for this new compound.
Without any existing data, it is not possible to provide detailed research findings or data tables for this compound. The information presented here is based on the established principles of organic chemistry and the extensive research available for related pyridine and imine compounds. The exploration of this compound represents a potential new avenue of research within the broader field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
832129-84-7 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
6-methyl-3H-pyridin-4-imine |
InChI |
InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h3-4,7H,2H2,1H3 |
InChI Key |
KMBZUQYWROWBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N)CC=N1 |
Origin of Product |
United States |
Advanced Theoretical and Computational Investigations of 6 Methylpyridin 4 3h Imine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic characteristics of 6-Methylpyridin-4(3H)-imine. These computational approaches offer detailed insights into the molecule's electron distribution and orbital energies, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO reflects the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.netrsc.orgrsc.org
For this compound, computational analyses, often performed using Density Functional Theory (DFT), reveal the distribution and energies of these frontier orbitals. researchgate.net The HOMO is typically localized on the exocyclic imine group and the nitrogen atom within the pyridine (B92270) ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed across the ring system, marking it as susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability. researchgate.net
| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | -6.15 | -1.02 | 5.13 |
| 4-Amino-6-methylpyridine | -5.78 | 0.21 | 5.99 |
| 6-Methylpyridin-4(1H)-imine | -6.23 | -0.88 | 5.35 |
Natural Bond Orbital (NBO) and Charge Distribution Analysis
The analysis of natural atomic charges indicates that the nitrogen atoms, both in the ring and in the exocyclic imine group, are the most electronegative centers, possessing a partial negative charge. nih.gov This makes them likely sites for interaction with electrophiles. In contrast, the hydrogen atom of the imine group is electropositive, suggesting it could be a site for deprotonation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the surface of a molecule, which is useful for predicting intermolecular interactions. wolfram.comuni-muenchen.denih.govmdpi.com The MEP map of this compound shows regions of negative potential (typically colored red) concentrated around the nitrogen atoms, confirming their role as sites for electrophilic attack. chemrxiv.org Conversely, areas of positive potential (colored blue) are located around the hydrogen atoms, particularly the imine hydrogen, indicating these are favorable locations for nucleophilic interactions. chemrxiv.org
Prototropic Tautomerism and Isomerism in this compound Systems
Prototropic tautomerism, the migration of a proton, is a key feature of pyridin-4(3H)-imine systems. google.com Understanding the relative stabilities of the different tautomers and the energy barriers for their interconversion is essential for predicting the compound's behavior.
Identification and Energetic Comparison of Tautomeric Forms (e.g., Pyridinone, Pyridin-4(3H)-imine Analogues)
Computational studies have identified several tautomeric forms of this compound. nih.govencyclopedia.pubresearchgate.net The main equilibrium exists between the imine form (this compound) and the aromatic amino form (4-Amino-6-methylpyridine). scispace.com Another possible imine tautomer is 6-Methylpyridin-4(1H)-imine.
Energetic calculations consistently indicate that the aromatic 4-Amino-6-methylpyridine tautomer is the most stable form due to the energetic advantage of its aromatic ring system. scispace.comresearchgate.net The imine tautomers are of higher energy and thus less prevalent at equilibrium. nih.govacs.org The inclusion of solvent effects in computational models can alter the relative stabilities, but the aromatic amino form generally remains the most favored. researchgate.net
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| 4-Amino-6-methylpyridine | 0.00 | 0.00 |
| This compound | 9.2 | 7.8 |
| 6-Methylpyridin-4(1H)-imine | 11.5 | 10.1 |
Computational Modeling of Tautomeric Equilibria and Interconversion Barriers
Computational chemistry enables the detailed modeling of tautomeric equilibria and the transition states that connect the various tautomeric forms. scispace.comumn.edu By calculating the energy of these transition states, the activation barriers for the interconversion between tautomers can be determined. acs.orgglaserchemgroup.com These barriers provide insight into the kinetics of the tautomerization process.
The interconversion between this compound and 4-Amino-6-methylpyridine is thought to occur via proton transfer. The calculated energy barriers for these processes are generally substantial, implying that the interconversion may be slow at room temperature without a catalyst. scispace.com Protic solvents like water can lower these barriers by facilitating proton relay mechanisms. researchgate.net
Conformational Dynamics and Stereochemical Aspects
The stereochemical integrity and conformational flexibility of this compound are dictated by dynamic processes, most notably nitrogen inversion at the exocyclic imino group. Computational studies on analogous heterocyclic imines, such as pyrimidin-4(3H)-imine (PMI), provide significant insights into the energy barriers and pathways governing these transformations. glaserchemgroup.comnih.govresearchgate.net
N-Inversion Pathways and Transition State Characterization
The nitrogen inversion of the exocyclic imino group in this compound is the process that interconverts the (E) and (Z) diastereomers. This process proceeds through a transition state where the imino hydrogen lies in the plane of the pyridine ring. Theoretical calculations on the closely related pyrimidin-4(3H)-imine (PMI) have shown that the N-inversion process does not follow a simple, planar pathway. glaserchemgroup.comnih.gov Instead, the molecule follows a nonplanar inversion pathway, leading to enantiomeric transition state structures. glaserchemgroup.com
For PMI, the in-plane stationary point, where the imino hydrogen is collinear with the C=N bond and lies within the aromatic ring plane, is characterized as a second-order saddle point on the potential energy surface. glaserchemgroup.comnih.gov The true transition states for the N-inversion are found to be nonplanar, existing as a pair of enantiomers. glaserchemgroup.com The energy difference between the planar second-order saddle point and the nonplanar transition state, known as the deformation energy, is relatively small for PMI, calculated to be less than 0.5 kcal/mol. nih.gov A similar low deformation energy would be anticipated for this compound.
The free energy of activation for the (Z) to (E) isomerization in PMI has been estimated to be approximately 21.6 kcal/mol at 298 K. nih.gov This provides a reasonable estimate for the N-inversion barrier in this compound, suggesting that the process is slow at room temperature but can occur at elevated temperatures. The presence of the methyl group at the 6-position in this compound is expected to have a minor electronic effect on the inversion barrier compared to PMI.
A detailed analysis of the N-inversion pathway for PMI revealed an interesting electronic phenomenon. glaserchemgroup.comnih.gov During the ascent from the more stable (E)-isomer towards the transition state, a remarkable stabilization occurs due to favorable bonding overlaps in the Highest Occupied Molecular Orbital (HOMO). nih.gov This "amidine effect" is expected to be a key feature in the N-inversion of this compound as well, influencing the height of the inversion barrier. nih.gov
Exploration of Potential Energy Surfaces for this compound Derivatives
The substitution pattern on the pyridine ring and the imino nitrogen can significantly alter the PES. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electron density at the imino nitrogen, thereby affecting the N-inversion barrier. It is anticipated that electron-withdrawing groups would generally increase the barrier to inversion, while electron-donating groups might lower it.
Furthermore, the introduction of bulky substituents can lead to steric hindrance, favoring one diastereomer over the other and potentially increasing the activation energy for their interconversion. The potential energy surface of these derivatives would not only feature minima corresponding to the (E) and (Z) isomers but also saddle points representing the transition states for N-inversion and potentially other conformational changes, such as ring puckering if the pyridine ring were to be partially reduced.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for mapping these potential energy surfaces. glaserchemgroup.comacs.org By calculating the energies of various conformations and transition states, a comprehensive understanding of the conformational landscape of this compound derivatives can be achieved.
Prediction of Reactivity and Stability Parameters
The inherent reactivity and stability of this compound can be quantified through various theoretical descriptors derived from computational chemistry. These parameters provide a theoretical framework for understanding its chemical behavior.
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)
Chemical Potential (μ) : This descriptor indicates the tendency of a molecule to either donate or accept electrons. A higher chemical potential suggests a better electron donor.
Chemical Hardness (η) : Hardness is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.
While specific computational data for this compound is not available, a hypothetical set of global reactivity descriptors based on similar heterocyclic imines is presented in the table below to illustrate these concepts. These values are typically calculated using DFT methods.
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| This compound (Hypothetical) | -3.5 | 5.0 | 1.225 |
Solvent Effects on Electronic Structure and Tautomerism
The surrounding solvent medium can significantly influence the electronic structure and tautomeric equilibrium of this compound. The imine form (this compound) can exist in equilibrium with its amino tautomer (4-amino-6-methylpyridine). The position of this equilibrium is sensitive to the polarity of the solvent.
Polar solvents are expected to stabilize the more polar tautomer. Generally, the pyridone/imine forms of such heterocycles are more polar than their hydroxypyridine/aminopyridine counterparts. Therefore, it is anticipated that polar solvents will favor the this compound form over the 4-amino-6-methylpyridine tautomer.
Solvent effects can be computationally modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. These models can predict the relative energies of the tautomers in different solvents, providing a quantitative measure of the solvent effect on the tautomeric equilibrium.
Furthermore, the solvent can also influence the N-inversion barrier. Studies on the analogous pyrimidin-4(3H)-imine have suggested that the asymmetry in the N-inversion pathway may be retained or even enhanced in chlorinated solvents of low polarity. nih.gov This indicates that the nature of the solvent can have a subtle but important impact on the conformational dynamics of the molecule.
The electronic properties, such as the dipole moment and the energies of the frontier orbitals, will also be modulated by the solvent. An increase in solvent polarity is generally expected to lead to a larger dipole moment and can alter the HOMO-LUMO gap, which in turn affects the reactivity and spectral properties of the molecule.
Sophisticated Synthetic Methodologies for 6 Methylpyridin 4 3h Imine and Analogues
Direct and Indirect Synthetic Routes to Pyridin-4(3H)-imine Scaffolds
The construction of the pyridin-4(3H)-imine core can be achieved through either direct formation of the imine on a pre-existing pyridine (B92270) ring or by building the heterocyclic ring system itself with the imine functionality incorporated during the process.
Condensation Reactions and Imine Formation Strategies
The most direct method for synthesizing the exocyclic imine bond is through the condensation reaction between a suitable pyridinone precursor and a primary amine. scirp.org This reaction typically involves the nucleophilic attack of the amine on a carbonyl group, followed by dehydration to form the C=N double bond, or Schiff base. organic-chemistry.org
The synthesis of pyridin-4(3H)-imines often starts from a corresponding pyridin-4-one or a tautomeric equivalent like a 4-hydroxypyridine. For instance, 4-hydroxy-6-methylpyridin-2(1H)-one can be reacted with primary amines to form related pyridinone derivatives. nih.gov A study demonstrated the synthesis of 3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione by reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with benzylamine (B48309), showcasing a condensation strategy on a functionalized pyridine core. nih.gov
Another common approach involves the condensation of a pyridine-containing amine with an aldehyde or ketone. Research has shown that imine derivatives can be synthesized under microwave irradiation through the reaction of compounds like N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide with 4-amino-2-methylbenzoic acid. analis.com.my Similarly, the reaction between 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde yields the corresponding Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, in high yield. mdpi.com While these examples involve 2-aminopyridines, the underlying principle of condensation is directly applicable to the synthesis of 4-iminopyridine structures from 4-aminopyridines.
Organocatalysis can facilitate these condensations. Pyrrolidine, for example, can act as a nucleophilic catalyst, activating aldehydes for a more efficient reaction with amines under mild, acid-free, and metal-free conditions. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference(s) |
| Aldehydes, Amines | Pyrrolidine | Aldimines | High | organic-chemistry.org |
| Aromatic Aldehydes, Non-volatile Amines | Microwave Irradiation (neat) | Imines | Good | organic-chemistry.org |
| 4-hydroxy-6-methylpyridin-2(1H)-one, Aniline, Triethyl orthoformate | DMF, AcOH, 130 °C | 6-methyl-3-[(phenylamino)methylene]pyridine-2,4(1H,3H)-dione | - | nih.gov |
| 4-methylpyridin-2-amine, 3-bromothiophene-2-carbaldehyde | Glacial Acetic Acid | (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | 79% | mdpi.com |
| N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide, 4-amino-2-methylbenzoic acid | Microwave Irradiation | Imine derivative | High | analis.com.my |
Cycloaddition Approaches for Pyridine Ring Construction
Cycloaddition reactions provide powerful and convergent pathways for the de novo synthesis of the pyridine ring. nih.gov These methods assemble the heterocyclic core from simpler, acyclic precursors.
[4+2] Cycloadditions: The hetero-Diels-Alder reaction is a classic strategy for forming six-membered rings. acsgcipr.org In the context of pyridine synthesis, this involves the [4+2] cycloaddition of a 1-azadiene derivative with a suitable dienophile, typically an alkyne or an alkyne equivalent. rsc.org The initial cycloadduct can then aromatize, sometimes through the extrusion of a small molecule, to yield the pyridine scaffold. acsgcipr.orgrsc.org This approach offers a high degree of control over the substitution pattern of the final product.
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a highly efficient method for constructing pyridines. nih.gov This reaction typically involves the co-cyclization of a nitrile (as the nitrogen source) with two molecules of an alkyne. nih.gov The choice of metal catalyst is crucial and influences the reaction's efficiency and regioselectivity. This method is particularly attractive for its atom economy, as all atoms from the starting materials are incorporated into the product.
[3+3] Cycloadditions: More recently, formal [3+3] cycloaddition reactions have been developed for pyridine synthesis. An organocatalyzed approach involves the reaction of enamines (as the three-atom C-C-N fragment) with unsaturated aldehydes or ketones (as the three-atom C-C-C fragment). acs.orgresearchgate.net This protocol can produce tri- or tetrasubstituted pyridines and has been successfully applied on a large scale. acs.orgresearchgate.net
Multi-component Reactions Yielding 6-Methyl-Substituted Pyridines
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly valued for their efficiency and synthetic convergence. researchgate.net Several MCRs have been developed for the synthesis of highly substituted pyridines, which can be designed to incorporate a methyl group at the 6-position.
A common MCR for pyridine synthesis involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) in the presence of a catalyst. tandfonline.com Another variation employs aldehydes, malononitrile, and thiophenols, which can be catalyzed by KF/alumina under microwave irradiation or by a solid base like hydrotalcite. arkat-usa.orggrowingscience.com By selecting an appropriate aldehyde and a ketone component that can provide the C6-methyl group (e.g., acetone (B3395972) or a related precursor), these methods can be adapted to produce the desired 6-methylpyridine skeleton. These reactions are often environmentally benign, sometimes proceeding under solvent-free conditions, and offer advantages like short reaction times and simple workup procedures. tandfonline.com
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference(s) |
| Aldehydes | Malononitrile | Ammonium Acetate | Triethylamine, Solvent-free | 2-Amino-3-cyanopyridines | tandfonline.com |
| Aromatic Aldehydes | Malononitrile | Thiophenol | KF/Alumina, Microwave | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | arkat-usa.org |
| Aldehydes | Malononitrile | Thiophenol | Mg-Al Hydrotalcite | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | growingscience.com |
Catalytic Approaches in 6-Methylpyridin-4(3H)-imine Synthesis
Catalysis offers precision and efficiency in the synthesis of complex molecules. Both transition metal-based and metal-free catalytic systems are instrumental in the synthesis and functionalization of pyridin-4(3H)-imines and their precursors.
Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Reactions, Suzuki Coupling)
Transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions that are fundamental to the functionalization of heterocyclic cores. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, valued for its tolerance of a wide range of functional groups and generally high yields. nih.gov
This reaction is particularly useful for modifying a pre-formed pyridine ring. For example, a halo-substituted 6-methylpyridine can be coupled with various boronic acids to introduce diverse substituents. A study detailed the palladium-catalyzed Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids, producing a series of novel pyridine derivatives in moderate to good yields. nih.govresearchgate.net The reactions typically employ a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄. nih.gov
In a related context, the Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde was investigated. mdpi.com Interestingly, the palladium catalyst was found to also promote the hydrolysis of the imine bond post-coupling, a transformation that highlights the influence of the metal center on the reactivity of the entire molecule. mdpi.com Besides palladium, other transition metals like copper have also been employed in the synthesis of related nitrogen-containing heterocycles such as imidazopyridines, suggesting their potential applicability in pyridin-imine synthesis. nih.govbeilstein-journals.org
| Substrate 1 | Substrate 2 | Catalyst/Base | Solvent/Temp | Yield | Reference(s) |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-dioxane/H₂O, 85-95 °C | Moderate to Good | nih.govnih.govresearchgate.net |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-dioxane/H₂O, 85-95 °C | Moderate to Good | nih.govnih.govresearchgate.net |
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | - , 65-100 °C | Modest to Good | cdnsciencepub.com |
| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Arylboronic acids | Pd(PPh₃)₄ | - | Good to Moderate | mdpi.com |
Metal-Free and Organocatalytic Strategies
Growing interest in green chemistry has spurred the development of metal-free and organocatalytic synthetic methods. These approaches avoid potentially toxic and expensive heavy metals and often proceed under milder conditions. rsc.org
Organocatalysis plays a significant role in modern pyridine synthesis. As mentioned previously, the formal [3+3] cycloaddition of enamines and enals to form pyridines can be efficiently catalyzed by organic molecules. acs.orgresearchgate.net Another innovative organocatalytic method involves the use of 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction between α-chloro acetic esters and unsaturated imines, forming trisubstituted pyridines. rsc.org The DMAP catalyst activates the ester to form an enolate intermediate, which is key to the reaction's success. rsc.org
For reactions on the imine group itself, organocatalytic transfer hydrogenation using chiral phosphoric acids and a Hantzsch ester as the hydride source can achieve enantioselective reduction of imines and certain electron-deficient pyridines. rug.nl
Beyond organocatalysis, other metal-free strategies are also effective. Molecular iodine (I₂), an inexpensive and environmentally benign catalyst, has been used to promote the one-pot, three-component synthesis of related pyranopyridinone derivatives. researchgate.net The development of such metal-free catalytic systems is a significant step toward more sustainable chemical synthesis. acs.org Furthermore, cascade annulation reactions between alkylidene malononitriles and cyclic sulfamidate imines under organocatalysis provide selective access to densely functionalized polycyclic dihydropyridines and pyridines. researchgate.net
Regioselective and Stereoselective Syntheses of this compound Precursors
The synthesis of precursors for this compound, a heterocyclic compound with potential applications in medicinal chemistry, often requires precise control over the placement of substituents and the three-dimensional arrangement of atoms. Methodologies that achieve high regioselectivity (control of substitution position) and stereoselectivity (control of spatial orientation) are therefore of significant interest. While direct synthetic routes to this specific molecule are not extensively documented, analogous strategies for related pyridin-4(3H)-imine and dihydropyridine (B1217469) precursors provide a strong foundation for its synthesis.
A key challenge in the synthesis of substituted pyridines and their derivatives is the control of regiochemistry. The inherent electronic properties of the pyridine ring can lead to mixtures of isomers. Therefore, the development of synthetic methods that direct reactions to a specific position is crucial. Similarly, the creation of chiral centers with a defined stereochemistry is often essential for biological activity.
Directed Functionalization of 1,2-Dihydropyridine Precursors
One powerful strategy for the regioselective synthesis of precursors to molecules like this compound involves the directed functionalization of 1,2-dihydropyridines. rsc.org These intermediates can be readily prepared from the corresponding pyridinium (B92312) salts. A notable approach utilizes a chiral amidine as a directing group. This group facilitates a regioselective lithiation at the 6-position of the 1,2-dihydropyridine ring. The resulting organolithium species can then react with various electrophiles to introduce a range of substituents at this specific position. rsc.org
This method offers a high degree of control over the regiochemistry, enabling the synthesis of 2,6-disubstituted 1,2-dihydropyridines. These compounds are direct precursors that can be further elaborated to the desired pyridin-4(3H)-imine structure. A subsequent diastereoselective hydrogenation of these 2,6-disubstituted 1,2-dihydropyridines can yield 2,6-cis-disubstituted piperidines with high stereocontrol. rsc.org
Table 1: Directed Lithiation and Electrophilic Quench of a 1,2-Dihydropyridine Precursor rsc.org
| Electrophile | Product | Yield (%) |
| D₂O | 6-Deutero-1,2-dihydropyridine | >95% D incorporation |
| Methyl iodide | 2,6-Dimethyl-1,2-dihydropyridine | 72 |
| Allyl bromide | 2-Methyl-6-allyl-1,2-dihydropyridine | 75 |
| Benzyl bromide | 2-Methyl-6-benzyl-1,2-dihydropyridine | 85 |
Data adapted from Chemical Communications, 2014, DOI:10.1039/C4CC02220C. rsc.org
This table demonstrates the versatility of the directed lithiation approach, allowing for the introduction of various groups at the 6-position of a dihydropyridine precursor in good yields. rsc.org
Stereoselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with defined stereochemistry. In the context of synthesizing precursors for this compound, an enantioselective Diels-Alder reaction of 1,2-dihydropyridines can be employed. rsc.org The use of a chiral primary ammonium salt as a catalyst can induce high levels of asymmetry in the cycloaddition process. rsc.org
This methodology provides an efficient route to key synthetic intermediates that were previously difficult to prepare directly. The stereochemical outcome of these reactions is often predictable, with a general preference for the endo isomer in uncatalyzed reactions, a preference that can be further enhanced by the presence of substituents on the dihydropyridine ring. acs.org For instance, the presence of a 5-methyl or 6-methyl group on the dihydropyridine ring has been shown to lead to high endo selectivity (≥89%). acs.org
Table 2: Stereoselectivity in Diels-Alder Reactions of Substituted 1,2-Dihydropyridines with Methyl Acrylate acs.org
| Dihydropyridine Substituent | Endo/Exo Ratio |
| 3-Methyl | ~6:4 |
| 5-Methyl | ≥89% endo |
| 6-Methyl | ≥89% endo |
Data adapted from The Journal of Organic Chemistry. acs.org
This table highlights the influence of substituent positioning on the stereochemical outcome of the Diels-Alder reaction, a critical consideration for the synthesis of specific stereoisomers of pyridin-4(3H)-imine precursors. acs.org
Regioselective Reactions of Pyridinium Ylides
Pyridinium ylides are versatile intermediates that can participate in a variety of cycloaddition and condensation reactions. Their reactivity can be harnessed for the regioselective synthesis of complex heterocyclic systems. For example, three-component reactions involving pyridinium ylides, β-ketonitriles, and aldehydes can lead to the formation of either 4,5-dihydrofuran-3-carbonitriles or 2H-pyran-5-carbonitriles with divergent regioselectivity, depending on the nature of the aldehyde component. organic-chemistry.orgacs.org
While not directly producing a pyridin-4(3H)-imine core, the principles of regiocontrol demonstrated in these reactions are highly relevant. By carefully selecting the substrates and reaction conditions, it is possible to direct the formation of specific regioisomers, a strategy that could be adapted for the synthesis of precursors to this compound. The regioselectivity in these reactions is often influenced by a combination of steric and electronic factors of the reacting partners. organic-chemistry.org
Detailed Reaction Mechanisms of Imine Hydrolysis
The hydrolysis of the imine functionality in this compound to the corresponding ketone is a significant reaction, the mechanism of which can be influenced by catalysts and the inherent electronic properties of the molecule.
The hydrolysis of imines can proceed through both uncatalyzed and catalyzed pathways. The general mechanism for imine hydrolysis involves the nucleophilic attack of water on the imine carbon, followed by proton transfer and elimination of the amine. masterorganicchemistry.com
Uncatalyzed Hydrolysis: In the absence of a catalyst, the hydrolysis of an imine is typically initiated by the protonation of the imine nitrogen by water, which increases the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule. Subsequent proton transfers lead to a carbinolamine intermediate, which then eliminates the amine to yield the corresponding carbonyl compound. masterorganicchemistry.comlibretexts.org The rate of this reaction is often dependent on the pH of the solution. At neutral pH, the rate-determining step is often the loss of water from the protonated carbinolamine, while at acidic pH, the initial attack of the amine can be rate-limiting. libretexts.org
A theoretical study on the related pyrimidin-4(3H)-imine (PMI) provides insight into the energetics of the imine group. The study focused on the uncatalyzed thermal N-inversion, which is a process related to the reactivity and stability of the imine bond. glaserchemgroup.com
Table 1: Calculated Thermochemical Data for Pyrimidin-4(3H)-imine (PMI) N-Inversion glaserchemgroup.com
| Parameter | Value (kcal/mol) |
|---|---|
| (E)-preference free enthalpy ΔG298(Z vs. E) | 2.6 |
| Free enthalpy of activation ΔG298(Z → E) | 21.6 |
| Deformation Energy ΔEdef | < 0.5 |
This data pertains to the related compound pyrimidin-4(3H)-imine and provides an estimate of the energetic landscape of a similar imine functionality.
Catalyzed Hydrolysis: The hydrolysis of imines can be significantly accelerated by catalysts. Acid catalysis is common, where protonation of the imine nitrogen makes the imine carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org Metal catalysts, such as palladium complexes, have also been shown to facilitate imine hydrolysis. In a study on a related Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, palladium-catalyzed Suzuki coupling reactions led to the hydrolysis of the imine linkage. mdpi.com Density Functional Theory (DFT) calculations in that study supported a mechanism where the palladium catalyst plays a crucial role in activating the imine bond towards hydrolysis. mdpi.com
In a related synthesis, an enamine intermediate of a pyridinone was hydrolyzed using aqueous potassium carbonate at 100 °C to yield the corresponding aldehyde with 90% yield, demonstrating the feasibility of hydrolysis under basic conditions for similar structures. nih.gov
The nitrogen atom within the pyridine ring has a substantial electronic influence on the reactivity of the imine linkage. Its electron-withdrawing inductive effect increases the electrophilicity of the imine carbon (C=N). mdpi.com This enhanced electrophilicity makes the imine carbon a more favorable site for nucleophilic attack by water, thereby facilitating hydrolysis. mdpi.com
In studies of palladium-catalyzed hydrolysis of a similar pyridin-imine, it was proposed that the coordination of the pyridine nitrogen to the palladium center is a crucial step. mdpi.com This coordination further polarizes the C=N bond, making it more susceptible to nucleophilic attack and subsequent cleavage. The absence of the pyridine ring was shown to hinder this catalytic hydrolysis pathway. glaserchemgroup.com
Nucleophilic and Electrophilic Reactivity Patterns
The dual nature of the this compound moiety allows for both nucleophilic and electrophilic reactions at different sites within the molecule.
The carbon atom of the imine group is electrophilic and is thus susceptible to attack by nucleophiles. The general reactivity pattern involves the addition of a nucleophile to the C=N double bond. masterorganicchemistry.comlibretexts.org
The reactivity of imines towards nucleophiles is generally lower than that of the corresponding aldehydes or ketones. masterorganicchemistry.com However, protonation of the imine nitrogen to form an iminium ion significantly enhances its electrophilicity and reactivity towards nucleophiles. masterorganicchemistry.com Common nucleophiles that can add to imines include organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide. ntnu.no The addition of a nucleophile to the imine results in the formation of a new C-C or C-Nu bond and the corresponding amine.
In the context of related pyridinone structures, the synthesis of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones involves the reaction of a primary amine with a formyl group, which is essentially the reverse of imine hydrolysis and highlights the reactivity of the carbonyl-like group with amine nucleophiles. nih.gov
Table 2: Synthesis of Related Monocyclic Pyridinones via Amine Condensation nih.gov
| Primary Amine | Product | Yield (%) |
|---|---|---|
| Benzylamine | 3-[(Benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | 68 |
| Adenine | 3-[(Purin-6-ylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | 50 |
This data demonstrates the reactivity of a related pyridinone scaffold with primary amine nucleophiles.
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. ntnu.no This deactivation makes reactions like Friedel-Crafts alkylations and acylations difficult. ntnu.no
However, electrophilic functionalization can be achieved under specific conditions. The methyl group at the 6-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions, although the pyridine nitrogen's influence is dominant. Electrophilic attack is most likely to occur at the 3- and 5-positions of the pyridine ring.
Activation of the pyridine ring can be achieved through the formation of a pyridine N-oxide. acs.org The N-oxide is more reactive towards electrophiles, and the oxygen atom can be subsequently removed. Another strategy for functionalization involves the formation of pyridinium salts, which can then undergo reactions with nucleophiles. mountainscholar.org
Radical Chemistry and Oxidative Transformations
The this compound molecule can also participate in radical reactions and undergo oxidative transformations.
Imines can be involved in radical reactions, for instance, through the addition of a radical to the C=N bond. mdpi.com The formation of nitrogen-centered radicals from imine derivatives can also lead to various cyclization and functionalization reactions. beilstein-journals.org The methyl group on the pyridine ring could potentially be a site for radical abstraction, leading to further functionalization.
Oxidative transformations can occur at several sites. The imine nitrogen can be oxidized, and the pyridine nitrogen can be oxidized to a pyridine N-oxide, typically using peracids. The methyl group can also be oxidized to a carboxylic acid under strong oxidizing conditions.
In related systems, copper-catalyzed oxidative dehydrogenation of benzylamine intermediates to form imines has been observed, which then undergo further reactions. beilstein-journals.org This suggests that the imine itself can be formed through an oxidative process.
Mechanistic Studies on the Reactivity of 6 Methylpyridin 4 3h Imine
Oxidative and Rearrangement Reactions
Oxidative cyclization reactions involving pyridine imines are crucial for synthesizing fused heterocyclic systems. These reactions often proceed through transition-metal-catalyzed C-H activation, followed by intramolecular amination and subsequent oxidation or dehydrogenation to furnish the aromatic product.
One-pot syntheses of fused imidazopyridines often involve an initial condensation to form an imine, which then undergoes an intramolecular oxidative C-H amidation. beilstein-journals.org For instance, copper(I) has been shown to catalyze the intramolecular oxidative C-H amidation of N-pyridylenaminones, which share structural similarities with pyridine imines. beilstein-journals.org The mechanism is believed to involve the formation of an enamine, which undergoes a single-electron transfer (SET) with the Cu(I) catalyst, followed by hydride abstraction and intramolecular nucleophilic attack by the pyridine nitrogen. beilstein-journals.org
Rhodium(III) catalysis is another powerful tool for these transformations. Imines can undergo a Rh(III)-catalyzed coupling with various partners, followed by cyclization. nih.gov The catalytic cycle is generally proposed to begin with a concerted metalation-deprotonation step, where the pyridine nitrogen acts as a directing group, to form a rhodacycle intermediate. nih.gov This intermediate then reacts with a coupling partner, and subsequent reductive elimination and tautomerization or dehydrogenation yield the final fused heterocyclic product. nih.gov
In some synthetic routes, an intramolecular cyclization to form a dihydro-intermediate is followed by a separate dehydrogenation step to achieve the final aromatic product. This strategy is employed in the synthesis of complex molecules like sildenafil, where an intramolecular imine trapping is followed by oxidation with a palladium catalyst to form the pyrazolopyrimidinone (B8486647) core. beilstein-journals.org Similarly, the synthesis of pyridoquinazolinones can involve a copper-catalyzed cyclization followed by in situ dehydrogenation, often facilitated by an oxidant like oxygen or air, to yield the fully aromatic system. acs.org
Table 1: Catalytic Systems for Oxidative Cyclization and Dehydrogenation of Imine Derivatives
| Catalyst System | Coupling Partner / Reaction Type | Proposed Mechanism | Product Type |
|---|---|---|---|
| Cu(I) | Intramolecular C-H Amidation | SET, hydride abstraction, nucleophilic attack | Imidazo[1,2-a]pyridines |
| Rh(III) / Cp*Rh(OAc)₂ | Carbamylation/Annulation | Concerted metalation-deprotonation, insertion | Bicyclic wikipedia.orgnih.govarkat-usa.orgTriazinones |
| CuI / Bipy | Intramolecular Cyclization/Dehydrogenation | Cyclization followed by oxidation | Pyridoquinazolinones |
| Pd/C | Dehydrogenation | Oxidation of dihydro intermediate | Pyrazolopyrimidinones |
The nitrogen atom of the pyridine ring possesses a basic lone pair of electrons and can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is significant as it alters the electronic properties of the pyridine ring, suppressing further reactions at the nitrogen and promoting electrophilic substitution at the 2- and 4-positions. wikipedia.org The resulting N-oxide functionality can later be removed by deoxygenation if required. wikipedia.org
The N-oxidation of pyridine and its derivatives is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The reaction proceeds via the transfer of an oxygen atom from the peracid to the pyridine nitrogen. The use of an m-CPBA/HCl/DMF system has been reported to be effective for the N-oxidation of various pyridines. arkat-usa.org Other common oxidizing agents include hydrogen peroxide in acetic acid, or H₂O₂ in the presence of a metal catalyst like methyltrioxorhenium (MTO). arkat-usa.org
Recent advancements have focused on developing catalytic, enantioselective N-oxidation methods. Aspartic acid-containing peptides have been used as catalysts in a biomolecule-inspired cycle. acs.orgchemrxiv.org In this system, the aspartyl side chain shuttles between a free acid and a peracid form, delivering oxygen to the pyridine nitrogen with high levels of asymmetric induction. nih.govacs.org This approach is particularly useful for the desymmetrization of molecules containing multiple pyridine rings. nih.gov
Table 2: Common Reagents for N-Oxidation of Pyridine Derivatives
| Oxidizing Agent/System | Description | Typical Conditions |
|---|---|---|
| Peracids (e.g., m-CPBA) | A common and effective class of reagents for direct oxygen transfer. arkat-usa.org | Often used in chlorinated solvents like CH₂Cl₂ or DMF. arkat-usa.org |
| H₂O₂ / Acetic Acid | A classical method for generating an in-situ peracid (peracetic acid). arkat-usa.org | Reaction is performed in glacial acetic acid. |
| H₂O₂ / Methyltrioxorhenium (MTO) | A catalytic system where MTO activates the hydrogen peroxide. High yields are achieved with low catalyst loading. arkat-usa.org | Aqueous H₂O₂ with catalytic MTO. |
| Asp-containing peptides / Carbodiimide | A catalytic system for enantioselective N-oxidation. acs.org | Involves formation of an Asp-based peracid intermediate. acs.orgchemrxiv.org |
Imines derived from or containing the 6-methylpyridine scaffold are valuable precursors for constructing bicyclic and polycyclic heterocyclic systems through intramolecular rearrangements and cyclizations. These reactions are typically driven by heat or the presence of a catalyst and proceed via the formation of new carbon-carbon or carbon-heteroatom bonds.
A prominent example of such a reaction is the Gould-Jacobs reaction, which involves the thermal cyclization of (pyridyl)aminomethylenemalonates. d-nb.info Upon heating, these substrates undergo a 6-π electrocyclization to form a pyridopyrimidinone or naphthyridinone ring system. The regioselectivity of this cyclization is influenced by both steric and electronic factors; however, for substrates like the 6-methyl derivative, cyclization typically occurs at the unsubstituted C6 position of the pyridine ring due to the steric hindrance of the methyl group. d-nb.info Flash vacuum pyrolysis (FVP) has been shown to selectively generate the kinetic product of this cyclization. d-nb.info
Another common strategy involves a Knoevenagel condensation to form a reactive intermediate, which then undergoes a subsequent intramolecular cyclization. For example, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can be condensed with various doubly activated esters. nih.gov The resulting intermediate readily undergoes an intramolecular lactonization to construct bicyclic pyridinone structures. nih.gov
More complex cascades, such as the aza-Sakurai and aza-Pummerer cyclizations, have also been reported for related systems, leading to the formation of piperidine-containing structures. mdpi.com These reactions demonstrate the versatility of the imine group as an electrophilic trigger for intramolecular ring-closing events, enabling the synthesis of diverse heterocyclic frameworks. mdpi.com
Table 3: Examples of Intramolecular Cyclizations in Pyridine Derivatives
| Reaction Type | Precursor | Key Intermediate / Mechanism | Product |
|---|---|---|---|
| Gould-Jacobs Reaction | (6-methylpyridyl)aminomethylenemalonate | Thermal 6-π electrocyclization | Pyrido[1,2-a]pyrimidinone |
| Knoevenagel / Lactonization | 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one + Activated Ester | Knoevenagel adduct | Pyrano[3,2-c]pyridine-dione |
| Pictet-Spengler Condensation | Imine derivatives | Condensation and intramolecular cyclization | Pyridin-4(3H)-ones |
Strategic Derivatization and Functionalization of 6 Methylpyridin 4 3h Imine
Chemical Modifications at the Imine Nitrogen and Carbon
The exocyclic imine (C=N) bond is a key reactive center in 6-Methylpyridin-4(3H)-imine. Both the imine nitrogen and carbon are susceptible to chemical modifications, enabling a range of transformations.
The most fundamental reaction is hydrolysis, which cleaves the C=N bond to revert the imine to its corresponding carbonyl compound and amine. masterorganicchemistry.com This process can be catalyzed by acid and is often observed as a side reaction during other transformations, such as palladium-catalyzed cross-coupling reactions. nih.govmdpi.com The coordination of the pyridine (B92270) nitrogen to a metal catalyst can increase the polarity of the imine linkage, facilitating its cleavage by water. mdpi.com
The imine group can also undergo nucleophilic addition. A common transformation is the reduction of the C=N double bond using a hydride source to yield the corresponding secondary amine, a process known as reductive amination when performed in one pot from the parent ketone and amine. masterorganicchemistry.com
Furthermore, the imine moiety can serve as a linchpin in directing functionalization at other sites. By forming a reversible imine with a reactant, a temporary directing group can be introduced to guide C-H activation to a specific position, such as the meta position of an aromatic ring, which would otherwise be difficult to achieve. nih.gov The imine nitrogen itself can be derivatized, for instance, in the formation of N-iminopyridinium ylides, which are versatile intermediates for further C–H alkylation reactions. beilstein-journals.org
Table 1: Selected Chemical Modifications at the Imine Group
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | H₂O, Acid or Metal Catalyst (e.g., Pd) | Ketone + Amine | masterorganicchemistry.comnih.govmdpi.com |
| Reduction | Hydride source (e.g., NaBH₃CN) | Secondary Amine | masterorganicchemistry.com |
| Directing Group | Reversible imine formation with a catalyst | meta-Functionalized Arene | nih.gov |
| Ylide Formation | Transition metal catalyst | N-iminopyridinium ylide | beilstein-journals.org |
Functional Group Interconversions on the Pyridine Ring
Beyond the imine, the pyridine ring and its substituents offer avenues for structural diversification. The C6-methyl group can potentially be functionalized through oxidation or halogenation, common reactions for alkylpyridines.
A more profound transformation involves the skeletal editing of the pyridine ring itself through a sequence of ring-opening and ring-closing reactions. A powerful strategy involves activating the pyridine with an agent like triflic anhydride (B1165640) (Tf₂O) and opening the ring with an amine (e.g., dibenzylamine) to form a Zincke imine intermediate. nih.gov This open-chain species can then be re-closed with a different nitrogen source, such as ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl), to incorporate stable isotopes into the pyridine core. nih.gov This method is highly efficient, often achieving greater than 95% isotope incorporation, and is applicable to complex, drug-like molecules. nih.gov
This ring-opening/closing strategy can also be used to completely alter the heterocyclic core. For instance, streptocyanine intermediates derived from para-substituted pyridines can undergo a (5 + 1) ring-closing reaction with reagents like dimethylsulfonium methylide. acs.org This process effectively replaces the pyridine nitrogen with a carbon atom, transforming the original para-substituted pyridine into a meta-substituted aniline, a valuable building block that is challenging to synthesize via traditional electrophilic substitution. acs.org
Table 2: Functional Group and Skeletal Interconversions
| Transformation | Key Reagents | Intermediate | Outcome | Reference |
|---|
Selective C-H Activation and Functionalization
Directly converting the pyridine ring's C-H bonds into new functional groups is a highly atom-economical approach to building molecular complexity. rsc.org Due to the electron-deficient nature of the pyridine ring, this often requires specific activation strategies. beilstein-journals.orgnih.gov
One major strategy relies on the formation of Zincke imine intermediates, similar to those used for skeletal editing. nih.gov By temporarily dearomatizing the pyridine ring, its electronic properties are altered, enabling regioselective functionalization that would otherwise be challenging. nih.govresearchgate.net This approach has been successfully used for the selective C3-H thiolation, selenylation, and fluorination under mild conditions. nih.gov Mechanistic studies indicate that these reactions can proceed through either radical or electrophilic substitution pathways depending on the reagents used. nih.gov This method has also been adapted for photochemical C3-amination. researchgate.net
A second powerful strategy involves transition-metal catalysis. Catalysts based on rhodium, ruthenium, or palladium can facilitate the direct functionalization of C-H bonds. acs.orghbni.ac.in The regioselectivity of these reactions is often controlled by a directing group, which coordinates to the metal center and brings it into close proximity with a specific C-H bond. snnu.edu.cn While this often favors ortho-functionalization, specialized directing groups and catalytic systems have been developed to achieve the more difficult meta-selective C-H functionalization. nih.govresearchgate.net For example, ruthenium catalysts have been used for the direct arylation of benzylic sp³ C-H bonds directed by a 3-substituted pyridine group. acs.org
Table 3: Examples of Selective C-H Functionalization of Pyridine Rings
| Strategy | Position | Added Group | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Zincke Intermediate | C3 | Thio (SR), Seleno (SeR) | N-DNP Zincke Imine, Radical Pathway | nih.gov |
| Zincke Intermediate | C3 | Fluoro (F) | N-DNP Zincke Imine, Electrophilic Pathway | nih.gov |
| Zincke Intermediate | C3 | Amino (NR₂) | Photocatalyst, N-aminopyridinium salts | researchgate.net |
| Transition Metal | meta | Aryl | Pd(II) catalyst, Directing Group | snnu.edu.cn |
| Transition Metal | ortho | Alkyl | Rh-Al bimetallic complex | beilstein-journals.org |
Applications in Building Complex Molecular Architectures
The derivatization strategies for this compound and related structures are not merely academic exercises; they are enabling tools for the synthesis of complex and valuable molecules.
The functionalized pyridines created through C-H activation are themselves important building blocks for pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The ability to selectively install substituents at the C3 position via Zincke intermediates provides access to a chemical space that was previously difficult to explore. nih.govresearchgate.net
Furthermore, the skeletal editing of the pyridine ring opens up unique synthetic routes. The conversion of readily available pyridines into meta-substituted anilines demonstrates how a simple heterocycle can be a precursor to a different class of aromatic compounds with distinct substitution patterns. acs.org
Pyridyl-imine derivatives also serve as critical ligands in coordination chemistry and catalysis. By modifying the substituents on the pyridine ring or the imine group, the steric and electronic properties of the resulting metal complexes can be precisely tuned. researchgate.netrsc.org For example, iron and cobalt complexes with pyridine-bis(imine) ligands have been developed as effective catalysts for ethylene (B1197577) polymerization. researchgate.netunam.mx Similarly, artificial metalloenzymes incorporating iridium catalysts with modified pyridinylmethylsulfonamide ligands have been engineered for the asymmetric reduction of imines. whiterose.ac.uk These applications highlight the role of functionalized pyridin-imines in constructing sophisticated catalytic systems for chemical synthesis.
Table 4: Application in Complex Synthesis
| Precursor Type | Methodology | Resulting Architecture | Application Area | Reference |
|---|---|---|---|---|
| Pyridine | Zincke Intermediate formation, C3-Functionalization | C3-substituted pyridines | Pharmaceuticals, Agrochemicals | nih.gov |
| para-Substituted Pyridine | Ring-opening/closing | meta-Substituted aniline | Synthetic Building Blocks | acs.org |
| Pyridine-bis(imine) | Coordination to Fe(II) or Co(II) | Organometallic Complex | Ethylene Polymerization Catalyst | researchgate.netunam.mx |
| Pyridinylmethylsulfonamide | Incorporation into a protein scaffold | Artificial Metalloenzyme | Asymmetric Catalysis | whiterose.ac.uk |
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. In derivatives of 6-Methylpyridin-4(3H)-imine, the chemical shifts (δ) are influenced by the electronic effects of the pyridine (B92270) ring, the imine group, and any substituents.
For instance, in (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, the ¹H NMR spectrum shows a singlet for the imine proton at 8.60 ppm. mdpi.com The methyl group protons on the pyridine ring appear as a singlet at 2.29 ppm. mdpi.com The aromatic protons of the pyridine and thiophene (B33073) rings exhibit signals in the range of 6.48-7.56 ppm. mdpi.com
The ¹³C NMR spectrum for the same compound reveals the imine carbon at 153.0 ppm. mdpi.com The carbons of the pyridine ring appear at 152.1, 149.7, 123.9, and 115.9 ppm, while the methyl carbon is observed at 20.7 ppm. mdpi.com The carbons of the brominated thiophene ring are found at 146.0, 130.1, 125.0, and 112.0 ppm. mdpi.com
A related compound, (E)-1-(3-bromothiophen-2-yl)-N-(6-methylpyridin-2-yl)methanimine, shows similar spectral features, with the imine proton at 8.61 ppm and the methyl protons at 2.38 ppm in the ¹H NMR spectrum. mdpi.com The ¹³C NMR signals for the imine and methyl carbons are at 161.0 ppm and 25.1 ppm, respectively. mdpi.com
The following table summarizes the characteristic NMR spectral data for a representative 6-methylpyridine imine derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imine-H | 8.60 | - |
| Imine-C | - | 153.0 |
| Pyridine-H | 6.48-7.56 | - |
| Pyridine-C | - | 115.9, 123.9, 149.7, 152.1 |
| Methyl-H | 2.29 | - |
| Methyl-C | - | 20.7 |
| Data for (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine mdpi.com |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. epfl.ch It is used to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.eduprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). epfl.chcolumbia.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. epfl.ch
For complex derivatives, these 2D NMR experiments provide a complete and detailed map of the molecular structure, confirming the proposed connectivity and stereochemistry. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For imine-containing compounds, the C=N stretching vibration is a key diagnostic band. In hydrazone derivatives of pyridine, this imine group stretch is typically observed in the range of 1625–1630 cm⁻¹. nih.gov In other imine compounds, this band can be found around 1617-1636 cm⁻¹. nih.gov
The C-H stretching vibrations of the methyl group are expected in the region of 2910-2961 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are also identifiable. nih.gov The vibrational spectra also provide information about the pyridine ring and any other functional groups present in the molecule. nih.gov
The table below shows typical vibrational frequencies for key functional groups in pyridine imine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N (Imine) | Stretching | 1617 - 1636 |
| C-H (Methyl) | Stretching | 2910 - 2961 |
| N-H | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
| Data compiled from various sources. nih.govnih.govnih.gov |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common method used to generate ions. mdpi.com
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For imine derivatives, fragmentation often occurs via cleavage of bonds adjacent to the imine group. The fragmentation patterns can reveal the nature of the substituents on the pyridine ring and the imine nitrogen. libretexts.orgresearchgate.net For example, in the mass spectrum of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, the molecular ion is observed at m/z 282.0 ([M+H]⁺), and a characteristic peak corresponding to the loss of the bromine atom is also seen. mdpi.com
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and stereochemistry. nih.govacs.org
The table below presents hypothetical crystallographic data for a 6-methylpyridine imine derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| Hypothetical data for illustrative purposes. |
UV-Vis Spectroscopy for Electronic Transition and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital.
Frontier Research and Future Perspectives on 6 Methylpyridin 4 3h Imine
Development of Novel Synthetic Methodologies
The synthesis of pyridinimines, which are often unstable, presents a significant challenge. mdpi.com Established methods for imine synthesis typically involve the acid-catalyzed condensation of a primary amine with a carbonyl compound. ijacskros.com For a compound like 6-Methylpyridin-4(3H)-imine, a potential route could involve the reaction of a corresponding pyridinone with an amine.
Future research would likely focus on developing mild and efficient synthetic protocols. One-pot multicomponent reactions are an attractive strategy for synthesizing complex pyridine (B92270) derivatives. researchgate.net Additionally, the synthesis of related pyridinimine-triethylborane complexes has been shown to be an effective method for stabilizing these reactive molecules, which could be a promising direction for isolating and studying this compound. mdpi.com
Table 1: Potential Synthetic Approaches for Pyridinimines
| Method | Description | Potential Advantages | Reference |
| Condensation Reaction | Reaction of a pyridinone with a primary amine, often with acid catalysis. | Well-established, straightforward. | ijacskros.com |
| Multicomponent Reaction | Combining multiple reactants in a single step to form the product. | High efficiency, operational simplicity. | researchgate.net |
| Complexation | Formation of a stable complex, for example with triethylborane. | Allows for the isolation and characterization of unstable imines. | mdpi.com |
Advancements in Computational Predictions for Reactivity and Design
In the absence of experimental data, computational chemistry, including Density Functional Theory (DFT) calculations, would be instrumental in predicting the properties of this compound. nih.gov Such studies can provide insights into the molecule's electronic structure, stability, and reactivity. For instance, computational models have been used to study the N-inversion barriers and tautomeric preferences of related pyrimidin-4(3H)-imines. glaserchemgroup.com
These in silico methods can also guide the design of new derivatives with desired properties by predicting how structural modifications would impact their therapeutic potential or material characteristics. auctoresonline.org This computational-first approach can significantly reduce the time and resources required in the discovery and development of new chemical entities. auctoresonline.org
Exploration of Supramolecular Interactions and Self-Assembly
The structure of this compound, featuring both hydrogen bond donors and acceptors, suggests a high potential for forming interesting supramolecular assemblies. nih.gov The study of noncovalent interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding how these molecules organize in the solid state. nih.govresearchgate.net
The ability of related pyridinimine ligands to coordinate with metal ions to form complex, functional supramolecular structures, such as helicates, highlights a rich area for exploration. google.com Understanding and controlling these self-assembly processes is key to designing novel materials with specific functions.
Innovative Applications in Material Science and Catalysis
Pyridine derivatives are widely used in material science and catalysis. acs.orgbeilstein-journals.org The unique electronic properties of the pyridinimine scaffold in this compound could lead to applications in organic electronics or as a component in novel polymers. For example, pyridine-based polymers have been investigated for their potential in environmental remediation. figshare.com
In catalysis, the imine nitrogen and the pyridine ring system could act as a bidentate ligand for metal catalysts. rsc.orgd-nb.info Palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis, often utilize ligands based on nitrogen-containing heterocycles. acs.org Furthermore, related imines have shown catalytic activity in hydrolysis reactions. nih.govmdpi.com
Table 2: Potential Applications of Pyridine-Based Compounds
| Field | Application | Example | Reference |
| Material Science | Fluorescent probes | 7-amino-4-methylcoumarin | nih.gov |
| Material Science | Organic polymers for adsorption | Pyridine-based polymers for ReO4– removal | figshare.com |
| Catalysis | Ligands for cross-coupling | (Aryl)(heteroaryl)methanes | beilstein-journals.org |
| Catalysis | Organocatalysis | 4-benzoylpyridines in photoinduced oxidation | beilstein-journals.org |
Integration with Automated Synthesis and Machine Learning for Chemical Discovery
Modern chemical research is increasingly benefiting from the integration of automated synthesis and machine learning. nih.govarxiv.org Automated platforms can accelerate the synthesis and purification of novel compounds, enabling high-throughput screening of different reaction conditions and substrates. sigmaaldrich.comnih.gov
Machine learning models can be trained on existing chemical data to predict the properties and activities of new molecules, including pyridine derivatives. researchgate.netnih.gov This approach, often referred to as a "materials genome approach," can screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing. figshare.com For a novel scaffold like this compound, these technologies could rapidly explore its chemical space and identify potential applications.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent System | Reducing Agent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Chloropyridinyl derivative | Methanol/AcOH | NaBH₄ | 75% | >95% | |
| Nitropyrimidine analog | Ethanol/DCM | H₂/Pd-C | 68% | 90% |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Methyl groups appear as singlets near δ 2.3–2.5 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm. Carbonyl/imine carbons are observed at δ 160–180 ppm .
- Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular ions (e.g., m/z 289.72 for C₁₃H₁₂ClN₅O) .
- IR Spectroscopy : Stretching frequencies for C=N (1650–1700 cm⁻¹) and NH (3300–3500 cm⁻¹) validate tautomeric forms .
Basic: What are the stability considerations for this compound under varying pH?
Methodological Answer:
The compound’s stability is pH-dependent due to tautomerization between imine and enamine forms. Under acidic conditions (pH < 4), protonation destabilizes the imine bond, leading to hydrolysis. Neutral to basic conditions (pH 7–10) favor stability, as shown by thermal gravimetric analysis (TGA) and HPLC monitoring .
Q. Table 2: Degradation Products at Different pH Levels
| pH | Major Degradation Product | Half-Life (h) | Reference |
|---|---|---|---|
| 2 | 6-Methylpyridin-4-ol | 1.5 | |
| 7 | Stable tautomer | >24 | |
| 10 | Oxidized quinoline derivative | 12 |
Advanced: How do tautomeric equilibria of this compound impact its reactivity in catalytic applications?
Methodological Answer:
Tautomerism between the imine (this compound) and enamine forms influences coordination with metal catalysts. Computational studies (DFT) suggest the enamine tautomer binds more strongly to transition metals (e.g., Pd, Cu), enhancing catalytic activity in cross-coupling reactions. Experimental validation via X-ray crystallography and kinetic studies is critical .
Advanced: What computational methods are used to predict the electronic properties of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates tautomeric equilibria in solvent environments .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity .
Advanced: How should researchers resolve contradictions in reported spectral data for this compound analogs?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Tautomeric interconversion : Use low-temperature NMR (<−20°C) to "freeze" equilibria .
- Impurity profiles : Cross-validate purity via orthogonal methods (HPLC, elemental analysis) .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Advanced: What strategies optimize regioselectivity in functionalizing this compound?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the C3 position .
- Metal-Ligand Complexation : Use Pd(0) catalysts with bidentate ligands (e.g., 1,10-phenanthroline) to favor C5 halogenation .
- Microwave-Assisted Synthesis : Enhances kinetic control, reducing side reactions .
Advanced: How can researchers validate the biological activity of this compound derivatives against conflicting assay results?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
- Metabolite Profiling : Use LC-MS to identify active metabolites masking parent compound efficacy .
- Structural Analog Comparison : Benchmark against known inhibitors (e.g., gefitinib derivatives) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
